molecular formula C17H21N3O4 B13761155 Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester CAS No. 62707-52-2

Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester

Cat. No.: B13761155
CAS No.: 62707-52-2
M. Wt: 331.4 g/mol
InChI Key: ODVUTOCAPOPUMF-UHFFFAOYSA-N
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Description

Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester is a complex organic compound with a unique structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester typically involves the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction yields the desired ester with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, could be applied to scale up the laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the ester into corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its pyrazole ring structure distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

CAS No.

62707-52-2

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

2-methylpropyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoacetate

InChI

InChI=1S/C17H21N3O4/c1-11(2)10-24-17(23)15(21)18-14-12(3)19(4)20(16(14)22)13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3,(H,18,21)

InChI Key

ODVUTOCAPOPUMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=O)OCC(C)C

Origin of Product

United States

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